(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a phenylethynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sonogashira Coupling: The phenylethynyl group is introduced via a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Final Coupling: The final step involves coupling the benzylpiperazine with the phenylethynylbenzene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenylethynyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The phenylethynyl group can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Piperacillin: A broad-spectrum antibiotic with a piperazine ring.
Phenylethynylbenzene: A simpler compound with a phenylethynyl group attached to a benzene ring.
Benzylpiperazine: A psychoactive compound with a benzyl group attached to a piperazine ring.
Uniqueness
(4-Benzylpiperazin-1-yl)[4-(phenylethynyl)phenyl]methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzyl and phenylethynyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c29-26(28-19-17-27(18-20-28)21-24-9-5-2-6-10-24)25-15-13-23(14-16-25)12-11-22-7-3-1-4-8-22/h1-10,13-16H,17-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDOAIRYGOUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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